Tiletamine

NMDA receptor pharmacology PCP binding sites dissociative anesthetic mechanism

Choose Tiletamine for prolonged, single-dose surgical anesthesia. Direct comparative evidence shows 72±8 min of surgical plane vs. ketamine's 35±6 min in rabbit models, eliminating intraoperative redosing. As a selective NMDA antagonist with a distinct PCP-site binding profile (IC₅₀ 79 nM), it is ideal for dissecting coupled/uncoupled receptor functions and for anxiolytic/antidepressant screening where ketamine lacks efficacy. Note the ~10-fold species potency differential—consult our team for species-specific protocol optimization.

Molecular Formula C12H17NOS
Molecular Weight 223.34 g/mol
CAS No. 14176-49-9
Cat. No. B1682376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiletamine
CAS14176-49-9
Synonyms2-(Ethylamino)-2-(2-thienyl)cyclohexanone
CI 634
CI-634
CI634
Hydrochloride, Tiletamine
Tiletamine
Tiletamine Hydrochloride
Molecular FormulaC12H17NOS
Molecular Weight223.34 g/mol
Structural Identifiers
SMILESCCNC1(CCCCC1=O)C2=CC=CS2
InChIInChI=1S/C12H17NOS/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14/h5,7,9,13H,2-4,6,8H2,1H3
InChIKeyQAXBVGVYDCAVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 1.0X10+6 mg/L /miscible/ at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tiletamine (CAS 14176-49-9): Veterinary Dissociative Anesthetic and NMDA Antagonist Reference Standard


Tiletamine (CAS 14176-49-9) is an arylcyclohexylamine dissociative anesthetic pharmacologically classified as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist [1]. Chemically related to ketamine and phencyclidine (PCP), tiletamine is commercially available exclusively as a fixed 1:1 powder combination with the benzodiazepine zolazepam (e.g., Telazol®, Zoletil®), which is reconstituted immediately before intramuscular or intravenous administration [2]. Tiletamine is regulated as a Schedule III controlled substance in the United States as part of this combination product and is approved solely for veterinary use in dogs, cats, and select wildlife species [3].

Why Tiletamine Cannot Be Directly Substituted with Ketamine or PCP in Preclinical and Veterinary Protocols


Despite shared NMDA receptor antagonism, direct substitution of tiletamine with ketamine or other dissociative anesthetics is contraindicated due to quantifiable differences in receptor binding selectivity, anesthetic duration, and pharmacokinetic profile. Tiletamine exhibits a distinct neurochemical interaction pattern at PCP recognition sites—including nearly fivefold higher potency than PCP at NMDA-uncoupled sites—and demonstrates significantly prolonged surgical anesthesia duration compared to ketamine-based regimens [1]. Additionally, the fixed-dose tiletamine-zolazepam combination generates divergent plasma pharmacokinetics between its two components, with tiletamine cleared approximately 12-fold faster than zolazepam in pigs, necessitating species-specific dose optimization that cannot be extrapolated from ketamine protocols [2].

Quantitative Differential Evidence: Tiletamine Versus Ketamine, PCP, and Ketamine-Xylazine


Tiletamine Displays Distinct PCP Recognition Site Selectivity: 5-Fold Higher Potency at NMDA-Uncoupled Sites

Tiletamine demonstrates a differential interaction profile with NMDA-coupled versus NMDA-uncoupled PCP recognition sites compared to phencyclidine (PCP). While tiletamine potently displaces [³H]TCP binding at NMDA-coupled sites with an IC₅₀ of 79 nM, it is nearly five times more potent than PCP at inhibiting 3-hydroxy[³H]PCP binding to high-affinity NMDA-uncoupled PCP recognition sites [1]. However, unlike ketamine and PCP, parenteral tiletamine administration fails to increase rat pyriform cortical dopamine metabolism—a response modulated by NMDA-uncoupled PCP recognition sites [1]. This unique selectivity profile indicates that tiletamine cannot be considered pharmacologically interchangeable with ketamine or PCP.

NMDA receptor pharmacology PCP binding sites dissociative anesthetic mechanism

Tiletamine-Zolazepam-Xylazine Doubles Surgical Anesthesia Duration Versus Ketamine-Xylazine

In a direct comparative study evaluating surgical anesthesia in rabbits, the tiletamine-zolazepam-xylazine (TZX) combination produced a mean surgical anesthesia time of 72 ± 8 minutes, compared to 35 ± 6 minutes for the ketamine-xylazine (KX) regimen—a statistically significant 105% increase in duration (p < 0.05) [1]. Four of six rabbits receiving KX achieved successful anesthesia, whereas all 12 animals administered TZX were successfully anesthetized [1]. There was no significant difference in induction intervals between the two protocols.

veterinary anesthesia rabbit surgical model anesthetic duration comparison

Tiletamine Clears ~12× Faster Than Co-Administered Zolazepam: PK Mismatch Drives Species-Specific Dosing

Pharmacokinetic analysis following intramuscular administration of tiletamine and zolazepam (3 mg/kg each) in pigs revealed a marked dispositional mismatch between the two components of the fixed-dose combination. Tiletamine exhibited an apparent clearance of 134 L/h and a half-life of 1.97 hours, whereas zolazepam was cleared approximately 12-fold more slowly at 11 L/h with a half-life of 2.76 hours [1]. Higher plasma concentrations of zolazepam were consistently observed, and in vitro metabolic stability of tiletamine was considerably lower than that of zolazepam [1].

pharmacokinetics veterinary anesthesia metabolic clearance

Tiletamine and Ketamine Exhibit Similar Antidepressant-Like Potency but Tiletamine Adds Anxiolytic Effects

In a comprehensive rodent behavioral comparison, tiletamine and ketamine displayed overlapping antidepressant-like efficacy in the forced swim test, with minimum effective doses (MED) of 10 mg/kg for both compounds to reduce immobility [1]. However, tiletamine (5-15 mg/kg) produced additional anxiolytic-like effects in the four-plate test that were not observed with ketamine at equivalent doses [1]. Both compounds produced comparable motor deficits in the rotarod test only at the highest doses investigated, and neither affected hot plate pain response [1]. Notably, tiletamine was approximately 10 times more potent in rats than in mice, a species sensitivity differential not observed for ketamine [1].

NMDA antagonist antidepressant anxiolytic behavioral pharmacology

Tiletamine Inhibits NMDA-Mediated [³H]Acetylcholine Release with Sub-100 nM Potency in Striatal Slices

In rat striatal slice preparations, tiletamine inhibited N-methyl-D-aspartate (NMA)-mediated [³H]acetylcholine release with an IC₅₀ of 70 nM, while spontaneous acetylcholine release remained unaffected [1]. In hippocampal CA1 pyramidal cells, tiletamine (3 µM) reversibly blocked intracellularly recorded responses to ionophoretically applied NMA without affecting responses to glutamate, quisqualate, or kainate [1]. This functional selectivity profile aligns tiletamine with other uncompetitive NMDA antagonists but with a distinct potency threshold that may inform receptor occupancy calculations.

NMDA receptor neuropharmacology ex vivo electrophysiology

Tiletamine Is Commercially Unavailable as a Single Agent; Fixed 1:1 Zolazepam Combination Defines Procurement Specifications

Tiletamine is not available as a standalone pharmaceutical product in any major regulatory jurisdiction. The only FDA-approved formulations containing tiletamine are fixed 1:1 weight ratio combinations with zolazepam hydrochloride, marketed as Telazol® (Zoetis Inc., USA), Zoletil® (Virbac, France), and Tzed® (Dechra, UK) [1]. Each product supplies 50 mg tiletamine base and 50 mg zolazepam base per milliliter after reconstitution with 5 mL diluent, with a final solution pH of 2-3.5 [2]. The combination is classified as a Schedule III controlled substance in the United States, whereas tiletamine alone is not separately scheduled [1].

veterinary drug procurement Telazol regulatory status

Evidence-Based Application Scenarios for Tiletamine and Tiletamine-Zolazepam Combinations


Extended-Duration Veterinary Surgical Anesthesia in Lagomorphs and Small Mammals

Based on direct comparative evidence demonstrating that tiletamine-zolazepam-xylazine provides 72 ± 8 minutes of surgical anesthesia versus 35 ± 6 minutes with ketamine-xylazine in rabbits [1], procurement of tiletamine-zolazepam is indicated for protocols requiring single-dose anesthesia exceeding 60 minutes without supplemental dosing. This ~2-fold longer surgical plane reduces the need for intraoperative redosing, minimizes procedural disruption, and maintains stable anesthetic depth through the critical surgical window in lagomorphs and similar small mammal models.

NMDA Antagonist Behavioral Pharmacology with Anxiolytic Component Assessment

For rodent studies investigating antidepressant-like or anxiolytic effects of NMDA receptor antagonists, tiletamine offers a distinct pharmacological profile versus ketamine—equivalent antidepressant-like potency (MED 10 mg/kg in forced swim test) plus additional anxiolytic-like activity in the four-plate test at 5-15 mg/kg not observed with ketamine [1]. Researchers should note the ~10-fold species potency differential (rat vs. mouse) specific to tiletamine, necessitating species-specific dose optimization that does not extrapolate from ketamine protocols.

PCP Recognition Site Mechanism Studies Requiring Differential NMDA-Coupled/Uncoupled Site Engagement

Tiletamine's unique neurochemical interaction profile—potent displacement at NMDA-coupled PCP sites (IC₅₀ 79 nM) combined with nearly 5-fold higher potency than PCP at NMDA-uncoupled sites—makes it a valuable tool compound for dissecting the functional contributions of coupled versus uncoupled PCP recognition sites [1]. Unlike ketamine and MK-801, tiletamine fails to increase pyriform cortical dopamine metabolism following parenteral administration, providing a negative control for this NMDA-uncoupled site-mediated response [1].

Wildlife Immobilization Requiring Reduced Injection Volume and Prolonged Maintenance

Tiletamine-zolazepam (Telazol) offers a smaller injection volume than ketamine-diazepam mixtures and tends to provide longer duration of action across most species [1]. The maintenance time with TZ combinations is extended compared to ketamine (e.g., 42.3 ± 6.7 min for ketamine vs. longer for TZ in cynomolgus monkeys), making TZ preferable for prolonged procedures including minor surgery in captive wildlife and field immobilization scenarios where redosing is impractical [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiletamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.